![molecular formula C22H18F3N5O2S B318301 3-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propanamide](/img/structure/B318301.png)
3-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propanamide is a complex organic compound that features a combination of furan, pyrimidine, pyrazole, and propionamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the furan and pyrimidine intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the formation of the propionamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and pyrazole rings.
Reduction: Reduction reactions could target the pyrimidine ring or the propionamide group.
Substitution: Substitution reactions may occur at various positions on the furan, pyrimidine, and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. It might serve as a lead compound for the development of new drugs, particularly if it shows activity against specific diseases or conditions.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
類似化合物との比較
Similar Compounds
- 3-(4-Furan-2-yl-pyrimidin-2-ylsulfanyl)-N-(2-phenyl-2H-pyrazol-3-yl)-propionamide
- 3-(4-Furan-2-yl-6-methyl-pyrimidin-2-ylsulfanyl)-N-(5-methyl-2-phenyl-2H-pyrazol-3-yl)-propionamide
Uniqueness
The uniqueness of 3-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propanamide lies in its trifluoromethyl group, which can significantly influence its chemical properties and biological activity. This group may enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
特性
分子式 |
C22H18F3N5O2S |
|---|---|
分子量 |
473.5 g/mol |
IUPAC名 |
3-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(5-methyl-2-phenylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C22H18F3N5O2S/c1-14-12-19(30(29-14)15-6-3-2-4-7-15)28-20(31)9-11-33-21-26-16(17-8-5-10-32-17)13-18(27-21)22(23,24)25/h2-8,10,12-13H,9,11H2,1H3,(H,28,31) |
InChIキー |
KVMYGLKNSQJQLQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)NC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3)C4=CC=CC=C4 |
正規SMILES |
CC1=NN(C(=C1)NC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


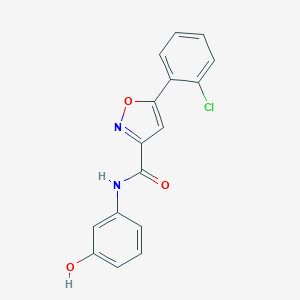
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B318219.png)
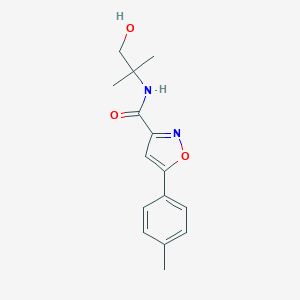
![1-{[5-(4-methylphenyl)-3-isoxazolyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B318222.png)
![1-(2-Furoyl)-4-{[5-(4-methylphenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B318223.png)
![ethyl 1-[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]piperidine-3-carboxylate](/img/structure/B318224.png)
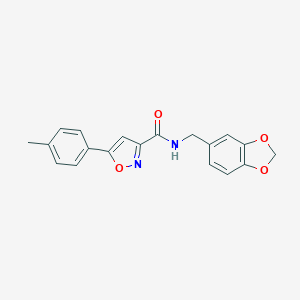
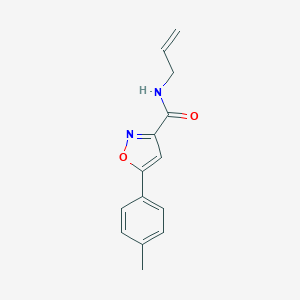
![1-{[5-(4-Methylphenyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B318233.png)
![1-{[5-(4-Methylphenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B318235.png)
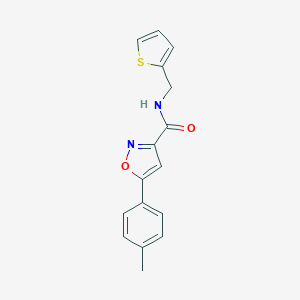
![1-(2-Methoxyphenyl)-4-{[5-(4-methylphenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B318239.png)


